2-Phenylethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Beschreibung
2-Phenylethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Eigenschaften
IUPAC Name |
2-phenylethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N2O4/c1-22-31(34(38)40-19-18-23-8-6-5-7-9-23)32(25-10-14-27(15-11-25)36(2)3)33-29(35-22)20-26(21-30(33)37)24-12-16-28(39-4)17-13-24/h5-17,26,32,35H,18-21H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVCRBFDVMPTRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)N(C)C)C(=O)OCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-(dimethylamino)benzaldehyde and 4-methoxybenzaldehyde, which are then subjected to condensation reactions with other reagents to form the desired product. Common reaction conditions include the use of solvents like ethanol or methanol, catalysts such as p-toluenesulfonic acid, and controlled temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced alcohols, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The compound has been shown to inhibit the activity of phosphatidylinositol 3-kinase (PI3Kα), a key player in cancer progression. In vitro tests demonstrated that derivatives of similar quinoline structures exhibited significant cytotoxicity against various cancer cell lines, including human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cells. For instance:
- Compound 16 showed an IC50 of 13 µM against Caco-2 cells and 240.2 µM against HCT-116 cells, indicating strong anti-cancer properties .
Antioxidant Properties
The antioxidant activities of quinoline derivatives have been extensively studied. The compound's structural features allow it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. A study found that certain derivatives demonstrated substantial antioxidant capabilities, contributing to their potential therapeutic effects in neurodegenerative diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves a multi-step process that typically includes:
- Formation of the quinoline scaffold through cyclization reactions.
- Introduction of various substituents to enhance biological activity.
- Characterization using techniques like NMR and HRMS to confirm structural integrity.
The structure-activity relationship studies indicate that modifications in the phenyl groups or the introduction of electron-donating groups can significantly enhance the biological activity of these compounds .
Case Study 1: Anticancer Efficacy
A research study synthesized several derivatives of quinoline-based compounds and evaluated their anticancer efficacy against colorectal cancer models. The findings revealed that specific modifications led to improved binding affinities to PI3Kα, enhancing their therapeutic potential .
Case Study 2: Antioxidant Activity Assessment
Another study focused on evaluating the antioxidant properties of synthesized quinoline derivatives. The results indicated that compounds with methoxy substitutions exhibited superior scavenging activities compared to their unsubstituted counterparts. This suggests that structural modifications can significantly influence antioxidant efficacy .
Wirkmechanismus
The mechanism of action of 2-Phenylethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives and aromatic carboxylates, such as:
- 2-Phenylethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biologische Aktivität
The compound 2-Phenylethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule with potential biological activities. Its unique structure suggests possible applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its biological activity based on available research data, case studies, and structural insights.
- Molecular Formula : C34H36N2O4
- Molecular Weight : 536.66 g/mol
- CAS Number : [Not provided in the search results]
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of both dimethylamino and methoxyphenyl groups suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities, including anticancer properties and effects on the central nervous system (CNS). The following sections summarize key findings related to its biological activity.
Anticancer Activity
A study evaluating the anticancer properties of related compounds found that several exhibited low-level anticancer activity against various cancer cell lines. Notably:
- Sensitivity : The leukemia cell lines showed the highest sensitivity to these compounds.
- Concentration Tested : Compounds were tested at a concentration of 10 µM against a panel of approximately sixty cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Only four cell lines showed slight sensitivity at this concentration .
Neuropharmacological Effects
The structural characteristics of the compound suggest potential neuropharmacological effects. Similar compounds have been shown to act as agonists at adenosine receptors and may influence neurotransmitter systems:
- Receptor Interaction : Research indicates that modifications in similar structures can enhance potency at specific adenosine receptor subtypes .
Case Studies and Research Findings
- Structure-Activity Relationship (SAR) Studies :
- In Vitro Studies :
- In vitro evaluations have shown that certain derivatives exhibit promising inhibitory effects on target enzymes associated with cancer progression. However, the specific IC50 values for this compound are not well-documented in available literature.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing this hexahydroquinoline derivative, and how is reaction completion monitored?
- Answer: Synthesis typically involves a multi-step process starting with condensation of substituted aldehydes (e.g., 4-(dimethylamino)benzaldehyde) with β-keto esters, followed by cyclization under acidic or thermal conditions. Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and final product purity .**
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Answer: Structural confirmation relies on 1H and 13C NMR spectroscopy to resolve aromatic and aliphatic proton environments, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography (if single crystals are obtained) to determine spatial arrangements of substituents. For example, crystallographic data from similar derivatives validate chair conformations in the hexahydroquinoline core .
Q. How can researchers assess the purity and stability of this compound under laboratory conditions?
- Answer: Purity is quantified via HPLC with UV detection (using C18 columns and acetonitrile/water gradients). Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure, analyzed by LC-MS to identify decomposition products .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory spectral data (e.g., overlapping NMR signals) during structural analysis?
- Answer: Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign ambiguous proton and carbon signals. For instance, HMBC correlations can clarify connectivity between the 4-(dimethylamino)phenyl group and the quinoline core. Computational tools like DFT calculations or molecular docking may further validate stereoelectronic interactions .
Q. How can synthetic yields be optimized when cyclization steps exhibit low efficiency?
- Answer: Modify reaction conditions by:
- Catalyst screening : Acid catalysts (e.g., p-TsOH) improve cyclization kinetics.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility.
- Temperature control : Gradual heating (80–100°C) minimizes side reactions.
Yield improvements are tracked via GC-MS or HPLC .
Q. What in vitro models are suitable for preliminary evaluation of this compound’s biological activity?
- Answer: Use enzyme inhibition assays (e.g., COX-2 or kinase targets) and cell-based assays (e.g., anti-inflammatory activity in RAW 264.7 macrophages). Structural analogs show low-dose efficacy (IC50 < 10 µM), suggesting potential receptor-specific interactions. Dose-response curves and molecular dynamics simulations can elucidate binding modes .
Q. How can researchers address discrepancies between computational predictions and experimental biological activity data?
- Answer: Re-evaluate docking parameters (e.g., force fields, solvation models) and validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities. For example, mismatches in logP calculations vs. observed membrane permeability may require adjusting QSAR models .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray) and replicate experiments under controlled conditions.
- Advanced Characterization : Synchrotron-based crystallography or cryo-EM may resolve complex conformational dynamics in derivatives .
- Biological Assay Design : Include positive controls (e.g., indomethacin for anti-inflammatory studies) and validate cytotoxicity via MTT assays to rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
